N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide
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Overview
Description
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide is a complex organic compound featuring a benzothiazole moiety linked to a phenyl group via an ethenyl bridge, and a trifluoromethyl-substituted benzamide group
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its structural features allow it to interact with various biological targets, making it a promising candidate for treating diseases such as cancer and bacterial infections.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
It’s known that benzothiazole derivatives can interact with their targets, leading to changes in the biological processes they are involved in .
Biochemical Pathways
Given the wide range of biological activities associated with benzothiazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile of synthesized benzothiazole derivatives , suggesting good bioavailability.
Result of Action
Some benzothiazole derivatives have shown promising activity against staphylococcus aureus, indicating bactericidal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide typically involves a multi-step process:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Ethenyl Bridge Formation: The ethenyl linkage is introduced through a Heck reaction, where the benzothiazole derivative is coupled with a halogenated styrene in the presence of a palladium catalyst.
Amide Bond Formation: The final step involves the coupling of the ethenyl-substituted benzothiazole with 3-(trifluoromethyl)benzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the Heck reaction and automated systems for the coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzothiazole moiety can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The ethenyl bridge can be reduced to an ethyl linkage using hydrogenation catalysts.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones of the benzothiazole ring.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methylbenzamide
- N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-chlorobenzamide
Uniqueness
Compared to similar compounds, N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and chemical stability
Properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2OS/c24-23(25,26)17-5-3-4-16(14-17)22(29)27-18-11-8-15(9-12-18)10-13-21-28-19-6-1-2-7-20(19)30-21/h1-14H,(H,27,29)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXHMUHPKUBUAQ-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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